(4-(3,5-二甲基-1H-吡唑-1-基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

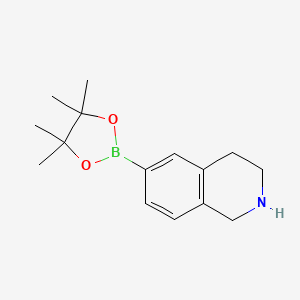

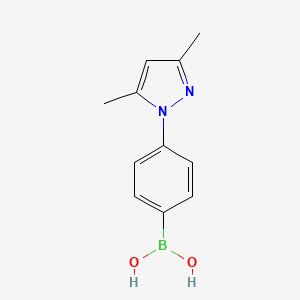

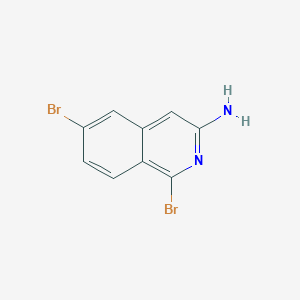

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid , also known as 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C12H12N2O2 . It belongs to the class of boronic acids and contains a pyrazole ring substituted with methyl groups. The compound has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves the reaction of a boronic acid derivative with a pyrazole compound. Specific synthetic routes and conditions may vary, but the general approach includes boronate coupling reactions. Researchers have explored different methods to prepare this compound, including Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .

Molecular Structure Analysis

The molecular structure of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid consists of a phenyl ring substituted with a pyrazole moiety. The boronic acid group is attached to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .

Chemical Reactions Analysis

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid can participate in various chemical reactions. It may undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or other boronic acids to form new carbon-carbon bonds. Additionally, it can react with electrophiles or nucleophiles, leading to functionalized derivatives .

科学研究应用

Synthesis of Pyrazole Derivatives

This compound is used in the synthesis of pyrazole derivatives . A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile was stirred in a closed vessel at room temperature for 6 days .

Synthesis of Bis(Pyrazolyl)Methanes

It is used in the synthesis of bis(pyrazolyl)methanes . These compounds have a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Non-peptide αvβ6 Integrin Inhibitor

The compound is used in the synthesis of a non-peptide αvβ6 integrin inhibitor for the treatment of idiopathic pulmonary fibrosis .

Antileishmanial and Antimalarial Evaluation

The compound is used in the synthesis of derivatives that have potent in vitro antipromastigote activity .

Cytotoxicity Evaluation

The compound is used in the synthesis of derivatives that undergo an in vitro cytotoxicity evaluation against HeLa and MCF-7 cells .

Chelating and Extracting Reagents for Different Metal Ions

Bis(pyrazolyl)methane derivatives, which can be synthesized using this compound, are applied as the chelating and extracting reagents for different metal ions .

作用机制

Target of Action

The primary target of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid is the αvβ6 integrin . This compound has been found to have a very high affinity for αvβ6 integrin in a radioligand binding assay .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key part of many biochemical pathways, particularly in the synthesis of complex organic molecules.

Pharmacokinetics

The compound has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties suggest that the compound has good bioavailability.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of the compound, can proceed in a variety of environmental conditions.

属性

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOPNGDUVRDFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586298 |

Source

|

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid | |

CAS RN |

1025495-85-5 |

Source

|

| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)